N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
N-[(2,4-Dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine hydrochloride is a synthetic pyrazole-derived amine salt characterized by two substituted pyrazole rings. The compound features a methyl group at the 1-position of one pyrazole ring and a (2,4-dimethylpyrazol-3-yl)methyl substituent at the amine group of the second pyrazole. Its hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical or agrochemical research applications.
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-6-12-15(3)9(8)7-11-10-4-5-14(2)13-10;/h4-6H,7H2,1-3H3,(H,11,13);1H |
InChI Key |
ZFDHLFGNOKTLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNC2=NN(C=C2)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride typically involves the alkylation of pyrazoles. One common method involves the reaction of 2,4-dimethylpyrazole with a suitable alkylating agent, such as bromomethyl, in the presence of a base like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction may produce the corresponding amines.
Scientific Research Applications
N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The compound may also chelate metal ions, affecting the function of metalloenzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Pyrazole derivatives are widely studied for their biological and chemical properties. Below is a comparative analysis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine hydrochloride with structurally related compounds:
Key Findings:
Substituent Effects on Solubility: The hydrochloride salt form of pyrazole amines (e.g., N-[(2,4-dimethyl...]) significantly improves aqueous solubility compared to non-salt analogs like 3,5-dimethylpyrazole . Bulky substituents (e.g., 2,4-dimethyl groups) may reduce solubility in non-polar solvents due to increased steric hindrance .
For example, 1-methylpyrazole derivatives show enhanced bioavailability over unsubstituted analogs . The dual pyrazole structure in N-[(2,4-dimethyl...] may enable multi-target interactions, a feature absent in simpler derivatives like N-methyl-1H-pyrazol-3-amine .
Electronic and Steric Profiles: Quantum-structure activity relationship (QSAR) studies indicate that methyl substituents alter electron density on pyrazole nitrogen atoms, affecting hydrogen-bonding capacity and binding to biological targets .
Research Implications and Limitations
- Data Gaps : Direct experimental data for N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine hydrochloride are sparse. Current insights rely on extrapolation from structural analogs and QSAR modeling .
- Synthetic Challenges : The compound’s multi-substituted pyrazole framework requires precise regioselective synthesis, which may limit scalability compared to simpler derivatives .
- Biological Potential: While untested, its structural complexity suggests utility in kinase inhibition or antimicrobial applications, aligning with trends in pyrazole-based drug discovery .
Q & A
Q. What are the critical parameters for optimizing the synthesis of N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine hydrochloride to ensure high yield and purity?
- Methodological Answer : Synthesis involves multi-step alkylation and acetylation reactions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining 60–80°C during alkylation minimizes side reactions like over-alkylation .
- Reagent stoichiometry : Excess alkyl halides (e.g., methyl iodide) drive the reaction to completion but require careful quenching to avoid impurities .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the hydrochloride salt with >95% purity .
Q. How does the hydrochloride salt form enhance the compound’s applicability in pharmacological studies?
- Methodological Answer : The hydrochloride salt improves:
- Solubility : Enhanced aqueous solubility (up to 50 mg/mL in PBS pH 7.4) facilitates in vitro assays like cell viability or enzyme inhibition .
- Stability : Reduced hygroscopicity compared to the free base ensures consistent storage conditions (room temperature, desiccated) for long-term studies .
- Bioavailability : Protonation of the amine group increases membrane permeability, critical for in vivo pharmacokinetic profiling .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at pyrazole C2/C4) and amine protonation. Key signals include δ 2.3–2.5 ppm (methyl groups) and δ 7.1–7.3 ppm (pyrazole protons) .
- HRMS : Validates molecular weight (e.g., m/z 255.75 for [M+H]⁺) and salt formation .
- FT-IR : Identifies N–H stretching (~3300 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, controlled ATP levels for kinase assays) to reduce inter-lab variability .
- Structural analogs : Compare activity of derivatives (e.g., halogenated vs. methylated pyrazoles) to isolate substituent effects .
- Dose-response profiling : Use IC₅₀/EC₅₀ curves to distinguish true activity from non-specific effects. For example, a steep curve suggests target-specific binding .
Q. What in silico strategies predict this compound’s interaction with biological targets like kinases or GPCRs?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., JAK2 or EGFR). Prioritize poses with hydrogen bonds to pyrazole N1 and hydrophobic contacts with methyl groups .
- MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Monitor RMSD (<2 Å) and ligand-protein hydrogen bond retention .
- Pharmacophore modeling : Identify critical features (e.g., aromatic rings, protonated amines) using Schrödinger’s Phase to guide SAR studies .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in inflammatory pathways?
- Methodological Answer :
- Enzyme inhibition assays : Test against COX-1/COX-2 (via fluorometric kits) to assess anti-inflammatory potential. Include indomethacin as a control .
- Cytokine profiling : Use ELISA to measure TNF-α/IL-6 suppression in LPS-stimulated macrophages. Correlate with NF-κB pathway inhibition (Western blot for p65 phosphorylation) .
- Kinase screening panels : Employ Eurofins’ KinaseProfiler™ to identify off-target effects. Prioritize kinases with <50% residual activity at 10 µM .
Q. How can researchers address stability challenges during formulation for in vivo studies?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways. Monitor via HPLC (C18 column, acetonitrile/water gradient) .
- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose/mannitol) for reconstitution in saline. Confirm stability via DSC (Tg > 50°C) .
- Plasma stability assays : Incubate with mouse/human plasma (37°C, 24 hrs) and quantify parent compound via LC-MS/MS. Half-life >6 hrs supports intravenous dosing .
Data Contradiction Analysis
Q. Why might this compound show variable potency in kinase inhibition assays across different studies?
- Methodological Answer : Variability sources include:
- ATP concentration : High ATP (1 mM) reduces apparent inhibition; use Km-adjusted ATP levels (e.g., 10 µM for JAK3) .
- Enzyme lot differences : Validate kinase activity with control inhibitors (e.g., staurosporine) in each experiment .
- Redox interference : Pyrazole derivatives can act as antioxidants, confounding results in assays using redox-sensitive dyes (e.g., MTT). Use alternative viability markers (e.g., Calcein-AM) .
Key Structural and Functional Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
